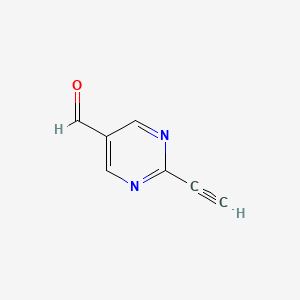

2-Ethynylpyrimidine-5-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Ethynylpyrimidine-5-carbaldehyde is a heterocyclic compound with the molecular formula C7H4N2O It features a pyrimidine ring substituted with an ethynyl group at the 2-position and an aldehyde group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynylpyrimidine-5-carbaldehyde typically involves the Sonogashira coupling reaction. This reaction couples a terminal alkyne with a halogenated pyrimidine derivative in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as triethylamine or potassium carbonate. The reaction conditions often include heating the mixture to around 80°C.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Sonogashira coupling reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The ethynyl group can participate in various substitution reactions, including nucleophilic addition and electrophilic addition.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Reagents such as halogens, acids, and bases can be used depending on the desired substitution reaction.

Major Products Formed:

Oxidation: 2-Ethynylpyrimidine-5-carboxylic acid.

Reduction: 2-Ethynylpyrimidine-5-methanol.

Substitution: Various substituted pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

2-Ethynylpyrimidine-5-carbaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential anticancer agents.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.

Industry: It is used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-Ethynylpyrimidine-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in π-π interactions, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can lead to changes in the function of the target molecules, contributing to the compound’s biological effects.

Comparison with Similar Compounds

2-Ethynylpyridine-5-carbaldehyde: Similar structure but with a pyridine ring instead of a pyrimidine ring.

2-Ethynylpyrimidine-4-carbaldehyde: Similar structure but with the aldehyde group at the 4-position.

2-Ethynylpyrimidine-5-carboxylic acid: Oxidized form of 2-Ethynylpyrimidine-5-carbaldehyde.

Uniqueness: this compound is unique due to the specific positioning of the ethynyl and aldehyde groups on the pyrimidine ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields.

Biological Activity

2-Ethynylpyrimidine-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its various biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with an ethynyl group and an aldehyde functional group. The general structure can be represented as follows:

This structure is critical for its interaction with biological targets, particularly in enzyme inhibition.

Inhibition of Kinases

Recent studies have highlighted the role of this compound as a selective inhibitor of various kinases. For instance, it has shown inhibitory effects on the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation and survival. The compound's ability to selectively inhibit EGFR suggests potential applications in cancer therapy, particularly in tumors that exhibit overexpression of this receptor .

Antiviral Activity

Another area of interest is the compound's antiviral properties. Derivatives of 2-Ethynylpyrimidine have demonstrated significant inhibitory effects against SARS-CoV-2 methyltransferase, indicating potential as antiviral agents. The structure-activity relationship (SAR) studies suggest that modifications to the pyrimidine ring can enhance potency against viral targets .

Case Study: Anticancer Properties

In a recent study, this compound was evaluated for its anticancer efficacy in vitro using various cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner across multiple cancer types, including breast and lung cancers. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase .

Table 1: In Vitro Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| A549 (Lung) | 20 | Cell cycle arrest (G1 phase) |

| HeLa (Cervical) | 12 | Apoptosis induction |

Pharmacokinetics and Toxicology

Pharmacokinetic studies have shown that this compound exhibits favorable absorption and distribution profiles. However, toxicity assessments indicate that high concentrations may lead to cytotoxic effects in non-target cells, necessitating further optimization for therapeutic use .

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The aldehyde group undergoes classic nucleophilic additions:

-

Amine condensation : Reacts with primary amines (e.g., tert-butylamine) to form Schiff bases. This reaction is critical in synthesizing imine intermediates for cyclization (e.g., pyrido[4,3-d]pyrimidines) .

-

Hydrazine derivatives : Forms hydrazones with hydrazines, useful in heterocycle construction.

Key Data :

| Reagent | Product Class | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| tert-Butylamine | Schiff base intermediates | 59–95 | 80–90°C, 20 h, solvent-free | |

| Hydrazine hydrate | Pyrimidine-hydrazones | 85–90 | RT, ethanol, 2 h |

Cycloaddition Reactions

The ethynyl group participates in Huisgen azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles:

-

Reacts with azides under catalytic Cu(I) to generate triazole-linked pyrimidine derivatives.

-

Used to create bioconjugates or polymer precursors.

Mechanism :

\ce2−Ethynylpyrimidine−5−carbaldehyde+R−N3−>[Cu(I)]Triazole−pyrimidine

Conditions : 25°C, aqueous tert-butanol, 12 h.

Cyclization Reactions

Thermal cyclization with amines yields fused heterocycles:

-

With tert-butylamine, forms 7-arylpyrido[4,3-d]pyrimidines via alkyne activation and imine cyclization .

-

Intermediate isolation confirmed a stepwise mechanism involving enamine formation .

Example :

\ce2−Ethynylpyrimidine−5−carbaldehyde+t−BuNH2−>[Δ]Pyrido[4,3−d]pyrimidine

Data :

Deprotection and Functionalization

The ethynyl group can be deprotected for further coupling:

-

Trimethylsilyl (TMS) deprotection : Treatment with K₂CO₃ in methanol removes TMS groups, yielding terminal alkynes .

\ce5−(TMS−ethynyl)furan−2−carbaldehyde−>[K2CO3/MeOH]5−Ethynylfuran−2−carbaldehyde

Catalytic Coupling Reactions

The ethynyl group enables Sonogashira coupling with aryl halides:

Conditions :

Oxidation and Reduction

-

Oxidation : The aldehyde oxidizes to carboxylic acid under strong oxidizing agents (e.g., KMnO₄).

-

Reduction : NaBH₄ reduces the aldehyde to a primary alcohol.

Q & A

Basic Questions

Q. What established synthetic methodologies are used to prepare 2-Ethynylpyrimidine-5-carbaldehyde, and which spectroscopic techniques confirm its structure?

- Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) between 5-bromo/iodopyrimidine-5-carbaldehyde and terminal alkynes. Key steps include inert atmosphere conditions and catalyst optimization (e.g., Pd(PPh₃)₂Cl₂/CuI). Structural confirmation requires:

- 1H/13C NMR : Ethynyl protons (δ 2.8–3.2 ppm) and aldehyde protons (δ 9.8–10.2 ppm).

- IR Spectroscopy : Stretching vibrations for C≡C (~2100 cm⁻¹) and aldehyde C=O (~1700 cm⁻¹).

- X-ray Crystallography : SHELXL refinement resolves bond angles and packing motifs .

Q. What are the primary applications of this compound in medicinal chemistry?

- Answer : The compound serves as a versatile building block for:

- Antiglycation agents : Derivatives inhibit advanced glycation end-products (AGEs) via pyrimidine core interactions with protein residues.

- Enzyme inhibitors : Ethynyl groups enhance binding to hydrophobic enzyme pockets (e.g., β-glucuronidase) .

Advanced Questions

Q. How can researchers optimize the Sonogashira coupling step to address low yields or side-product formation?

- Answer :

- Catalyst Screening : Test PdCl₂(PPh₃)₂ vs. Pd(OAc)₂ with ligands like XPhos.

- Solvent Systems : Use DMF/THF mixtures to balance reactivity and solubility.

- Temperature Control : Maintain 60–80°C to minimize aldehyde decomposition.

- Purification : Column chromatography with gradient elution (hexane/EtOAc) isolates the product.

Example Optimization Table :

| Catalyst System | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₂Cl₂/CuI | DMF | 70 | 65 |

| Pd(OAc)₂/XPhos | THF | 60 | 78 |

Q. What strategies resolve discrepancies between computational docking predictions and experimental bioactivity data for derivatives?

- Answer :

- Parameter Recalibration : Adjust force fields (e.g., AMBER vs. CHARMM) to better model π-π stacking or hydrogen bonding.

- Experimental Validation : Confirm compound purity via HPLC and retest bioactivity under controlled conditions (e.g., pH, temperature).

- Alternative Binding Modes : Use molecular dynamics simulations to explore off-target interactions .

Q. How can tandem mass spectrometry (MS/MS) elucidate fragmentation pathways of this compound derivatives?

- Answer :

- Collision-Induced Dissociation (CID) : Fragment ions at m/z 121 (pyrimidine ring cleavage) and m/z 93 (ethynyl group loss) confirm structural motifs.

- High-Resolution MS : Assign fragments using exact mass matching (<5 ppm error) .

Q. Data Analysis & Contradiction Management

Q. How should researchers address conflicting crystallographic and NMR data for this compound polymorphs?

- Answer :

- Re-refinement : Re-process X-ray data with SHELXL using updated parameters (e.g., hydrogen atom placement).

- Dynamic NMR : Variable-temperature studies detect conformational flexibility (e.g., aldehyde tautomerism).

- Complementary Techniques : Pair XRD with FT-IR to validate hydrogen bonding patterns .

Q. What statistical methods are critical for analyzing dose-response data in bioassays involving this compound?

- Answer :

- Nonlinear Regression : Fit IC₅₀ values using four-parameter logistic models (e.g., GraphPad Prism).

- Error Analysis : Report 95% confidence intervals and use ANOVA for group comparisons.

- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points .

Q. Crystallography & Computational Modeling

Q. Which crystallographic software tools are recommended for refining this compound structures, and why?

- Answer :

- SHELXL : Robust refinement of small molecules, even with twinned or low-resolution data.

- Olex2 : User-friendly interface for visualizing disorder models.

- Mercury : Analyzes intermolecular interactions (e.g., halogen bonding) .

Q. How can density functional theory (DFT) predict the reactivity of the ethynyl and aldehyde groups in cross-coupling reactions?

- Answer :

- Frontier Orbital Analysis : Calculate HOMO/LUMO energies to identify nucleophilic/electrophilic sites.

- Transition State Modeling : Use Gaussian09 with B3LYP/6-31G* to map reaction pathways .

Q. Reproducibility & Documentation

Q. What documentation standards ensure reproducibility in synthesizing this compound?

Properties

Molecular Formula |

C7H4N2O |

|---|---|

Molecular Weight |

132.12 g/mol |

IUPAC Name |

2-ethynylpyrimidine-5-carbaldehyde |

InChI |

InChI=1S/C7H4N2O/c1-2-7-8-3-6(5-10)4-9-7/h1,3-5H |

InChI Key |

QGKYNKNOEXMLGA-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=NC=C(C=N1)C=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.